2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid
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Overview
Description
2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid is a complex organic compound with the molecular formula C16H15NO7 and a molecular weight of 333.29 g/mol . This compound is known for its unique structure, which includes a furan ring, a phenoxymethyl group, and a butanedioic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid typically involves multiple steps, starting with the preparation of the furan ring and the phenoxymethyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenoxymethyl group is then introduced via a nucleophilic substitution reaction.
The final step involves the formation of the butanedioic acid moiety, which can be achieved through a condensation reaction with the furan derivative. The reaction conditions often require the use of catalysts, such as palladium or platinum, and may involve high temperatures and pressures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The phenoxymethyl group can be reduced to form phenylmethyl derivatives.
Substitution: The formamido group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include furan-2,5-dione derivatives, phenylmethyl derivatives, and various substituted formamido compounds .
Scientific Research Applications
2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}propanoic acid
- 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}pentanedioic acid
- 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}hexanedioic acid
Uniqueness
Compared to similar compounds, 2-{[5-(Phenoxymethyl)furan-2-yl]formamido}butanedioic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its furan ring and phenoxymethyl group contribute to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7/c18-14(19)8-12(16(21)22)17-15(20)13-7-6-11(24-13)9-23-10-4-2-1-3-5-10/h1-7,12H,8-9H2,(H,17,20)(H,18,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSVJBQPLKWPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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